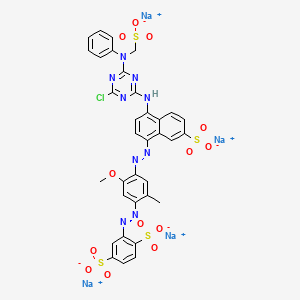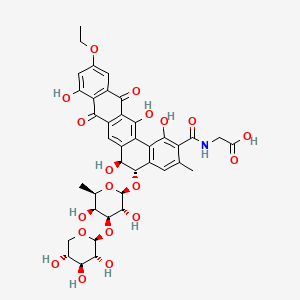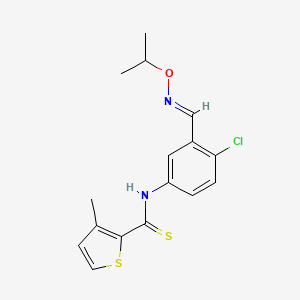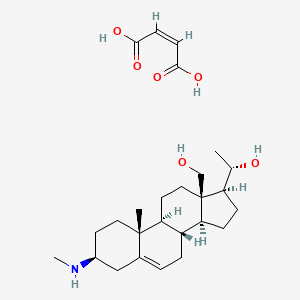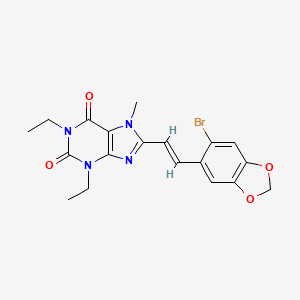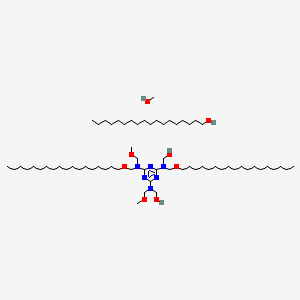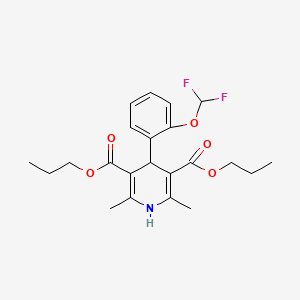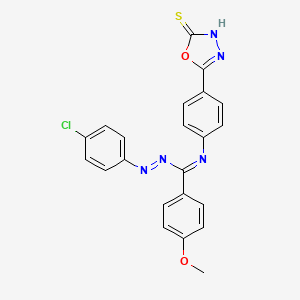
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Cyclization: The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by heating the hydrazide with phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated oxadiazole derivatives.
科学的研究の応用
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: These compounds can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
類似化合物との比較
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other oxadiazole isomers and related heterocyclic compounds:
1,2,4-Oxadiazole: Similar structure but different electronic properties and reactivity.
1,2,5-Oxadiazole: Less stable and less commonly used in research.
Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
Conclusion
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents, agrochemicals, and materials.
特性
CAS番号 |
122352-00-5 |
|---|---|
分子式 |
C22H16ClN5O2S |
分子量 |
449.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)imino-4-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-12-4-14(5-13-19)20(26-25-18-10-6-16(23)7-11-18)24-17-8-2-15(3-9-17)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
InChIキー |
XBBBTQHIQVEVAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


